5-Bromo-2-iodobenzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3BrINS |
|---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
5-bromo-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
InChI Key |
HFKFVSKHOWYRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)I |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Iodobenzothiazole and Analogous Polyhalogenated Benzothiazoles
Classical and Contemporary Approaches to Benzothiazole (B30560) Halogenation
The introduction of halogen atoms onto the benzothiazole ring system is a fundamental step in the synthesis of compounds like 5-bromo-2-iodobenzothiazole. Methodologies range from classical electrophilic aromatic substitution to more modern, highly regioselective techniques.
Regioselective bromination of the benzothiazole core is critical for establishing the specific substitution pattern required. The position of bromination is influenced by the existing substituents on the ring and the choice of brominating agent and reaction conditions. Metal-free methods for the regioselective halogenation of heterocyclic compounds, including indazoles, have been developed, highlighting the possibility of achieving high selectivity under mild, environmentally friendly conditions nih.gov. For instance, the use of N-bromosuccinimide (NBS) can facilitate the bromination of activated aromatic rings. In the context of benzothiazole, the electronic properties of the substrate dictate the site of electrophilic attack. Achieving bromination specifically at the C-5 position often requires starting with a precursor that directs the substitution to that site or employs a protecting group strategy to block other reactive positions.
The introduction of an iodine atom, particularly at the C-2 position of the benzothiazole ring, is frequently accomplished via the Sandmeyer reaction wikipedia.orgmasterorganicchemistry.com. This well-established transformation involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by an iodide nucleophile, typically from potassium iodide (KI) organic-chemistry.orgnih.gov.
The general sequence for obtaining a 2-iodobenzothiazole (B74616) derivative using this method is as follows:
Diazotization : A 2-aminobenzothiazole (B30445) precursor is treated with a source of nitrous acid (e.g., NaNO₂, HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
Iodide Displacement : The resulting diazonium salt solution is then added to a solution of potassium iodide, leading to the liberation of nitrogen gas and the formation of the C-I bond nih.govchemicalbook.com.
This method is highly effective for installing iodine on aromatic rings and is a cornerstone in the synthesis of aryl iodides from amino precursors organic-chemistry.orgnbinno.com.
The synthesis of dihalo-substituted benzothiazoles with two different halogens, such as this compound, requires orthogonal strategies where each halogen can be introduced selectively without interfering with the other. A powerful approach involves the synthesis of a key intermediate like 4-bromo-2-iodobenzothiazole, which leverages the different reactivities of the C-I and C-Br bonds beilstein-archives.org.
The synthesis of such an intermediate can be envisioned through a multi-step process:
Start with a pre-brominated aniline (B41778) derivative.
Construct the benzothiazole ring.
Introduce the iodine at the C-2 position via a Sandmeyer-type reaction.
The difference in reactivity between the C-I bond (more reactive in palladium-catalyzed cross-coupling) and the C-Br bond allows for sequential, site-selective functionalization. This "orthogonal" handle is highly valuable for the modular construction of complex, polysubstituted benzothiazoles beilstein-archives.org. For example, the C-2 iodo-group can undergo Suzuki-Miyaura coupling under milder conditions while leaving the C-4 bromo-group intact for a subsequent, different coupling reaction beilstein-archives.org. This principle is directly applicable to the target molecule, this compound, where the C-2 iodine serves as a more reactive site for transformations like cross-coupling compared to the C-5 bromine.
| Starting Material | Boronic Acid Derivative | Key Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Bromo-2-iodobenzothiazole | 2-Hydroxyphenyl-boronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 2-(2-Hydroxyphenyl)-4-bromobenzothiazole | Good |
| 4-Bromo-2-iodobenzothiazole | 2-Aminophenyl-boronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 2-(2-Aminophenyl)-4-bromobenzothiazole | Good |
| 4-Bromo-2-iodobenzothiazole | N-Boc-indole-2-boronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 2-(N-Boc-indol-2-yl)-4-bromobenzothiazole | Good |
Advanced Catalytic Systems in Benzothiazole Synthesis
Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct complex heterocyclic frameworks efficiently and with high functional group tolerance. Palladium-based systems are particularly prominent in the synthesis and functionalization of benzothiazoles.
Palladium catalysts are instrumental in forming the benzothiazole ring itself. One advanced method involves the intramolecular C-H functionalization and C-S bond formation from thiobenzanilide (B1581041) precursors acs.org. This approach avoids the need to pre-functionalize starting materials with leaving groups, offering a more atom-economical route to 2-substituted benzothiazoles. Such catalytic systems often demonstrate high yields and good tolerance for various functional groups on the aromatic precursors acs.org. These methods represent a significant step forward from traditional condensation reactions, which can require harsh conditions or air-sensitive starting materials like 2-aminothiophenols beilstein-archives.org.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. In the context of polyhalogenated benzothiazoles, it allows for the selective arylation at specific positions, guided by the relative reactivity of the carbon-halogen bonds beilstein-archives.org.
As demonstrated with 4-bromo-2-iodobenzothiazole, the C-2 position, activated by the adjacent heteroatoms and bearing the more labile iodide, undergoes Suzuki-Miyaura coupling preferentially beilstein-archives.org. This allows for the introduction of an aryl group at C-2 while preserving the bromide at C-4 for subsequent transformations. Following the initial coupling, the conditions can be modified (e.g., by increasing the temperature or changing the catalyst/ligand system) to facilitate a second Suzuki-Miyaura coupling at the less reactive C-4 position. This sequential, regioselective arylation provides a modular and highly convergent route to a diverse family of 2,4-diarylbenzothiazoles beilstein-archives.org. This strategy underscores the synthetic utility of having distinct halogen substituents on the benzothiazole core.
| Strategy | C-2 Aryl Group | C-4 Aryl Group | Key Conditions | Final Product | Yield |
|---|---|---|---|---|---|
| Sequential | Phenyl | 4-Methoxyphenyl | 1. PhB(OH)₂, 90 °C; 2. (4-MeOPh)B(OH)₂, 120 °C | 2-Phenyl-4-(4-methoxyphenyl)benzothiazole | Good |
| One-Pot | Phenyl | Phenyl | PhB(OH)₂ (excess), 120 °C | 2,4-Diphenylbenzothiazole | Good |
Palladium-Catalyzed Cross-Coupling Methodologies for Benzothiazole Construction
Other Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of heterocyclic compounds. youtube.comyoutube.com Beyond standard methods, direct C-H functionalization has emerged as a powerful tool for creating C-C bonds, avoiding the need for pre-functionalized starting materials. chemrxiv.org
One notable advancement is the palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with other heterocycles, such as thiophenes and thiazoles. rsc.orgresearchgate.net This method allows for the direct arylation of the benzothiazole core. The reaction is typically performed in the presence of a palladium catalyst, like palladium(II) acetate (B1210297) (Pd(OAc)₂), and an oxidant. This approach is advantageous due to its high functional group tolerance and insensitivity to air and moisture. rsc.org For instance, the coupling of benzothiazole with various thiophene (B33073) derivatives can be achieved with high efficiency.
Research has also demonstrated an unprecedented method for the direct, palladium(II)-catalyzed halogenation of benzothiadiazole derivatives, which can be conceptually extended to benzothiazoles. nih.gov This strategy uses the benzothiadiazole moiety itself as a directing group to install chloro, bromo, or iodo substituents, providing a pathway to polyhalogenated structures. nih.gov
A versatile protocol for the direct arylation of benzothiazole at room temperature has been developed using a variety of iodo(hetero)arenes under palladium catalysis, promoted by hexafluoro-2-propanol (HFIP) as the solvent. chemrxiv.org The system, which employs Pd(OAc)₂ as the catalyst and silver(I) oxide (Ag₂O) as an oxidant, shows broad substrate scope. chemrxiv.org A key advantage is the potential for a one-pot sequential reaction involving the iodination of a heteroarene followed by its direct coupling with benzothiazole. chemrxiv.org
| Reaction Type | Catalyst / Reagents | Key Features | Reference |
| Oxidative C–H/C–H Coupling | Pd(OAc)₂ / Oxidant (e.g., AgNO₃) | Direct coupling of benzothiazoles with heteroarenes like thiophenes. Insensitive to air and moisture. | rsc.orgresearchgate.net |
| Direct C-H Halogenation | Palladium(II) catalyst | Uses the heterocyclic core as a directing group for mono- or polyhalogenation. | nih.gov |
| Room Temperature C-H Arylation | Pd(OAc)₂ / Ag₂O / HFIP | Couples benzothiazole with iodo(hetero)arenes under mild conditions. Allows for one-pot sequential iodination/arylation. | chemrxiv.org |
| C-S Bond Cleavage Coupling | PdCl₂(dppf) / Xanthpos / CuI | Cross-coupling of 2-thiobenzothiazoles with alkynylaluminum reagents to form 2-alkynyl benzothiazoles. | bohrium.com |
Copper-Catalyzed Synthetic Routes for Heterocyclic Systems
Copper catalysis offers a more economical and less toxic alternative to palladium for synthesizing heterocyclic systems. nih.gov These methods are particularly effective for forming C-N and C-S bonds, which are fundamental to the construction of the benzothiazole ring.
A highly efficient method for synthesizing 2-substituted benzothiazoles involves the copper-catalyzed condensation of 2-aminobenzenethiols with a wide array of nitriles. organic-chemistry.orgacs.orgnih.gov This approach is noted for its excellent yields and tolerance of various functional groups, including halides and ethers. organic-chemistry.org The reaction is typically catalyzed by copper(II) acetate (Cu(OAc)₂) in ethanol (B145695) under mild conditions. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through the formation of a sulfilimine intermediate, followed by intramolecular cyclization facilitated by copper coordination. organic-chemistry.org
Copper catalysts are also pivotal in intramolecular cyclization routes. For example, benzothiazoles can be synthesized from ortho-halothioureas using copper(I) catalysts. nih.gov Furthermore, copper-mediated C-H activation followed by C-S cross-coupling provides a direct route to functionalized benzothiazoles. This strategy eliminates the need for organohalide reagents, coupling heterocycles directly with thiols in the presence of a copper(I) source like copper(I) iodide (CuI). wpmucdn.com The reaction proceeds well in polar aprotic solvents such as DMSO and DMF. wpmucdn.com
In the context of multicomponent reactions, a copper(I) iodide catalyst supported on magnetic Fe₃O₄ nanoparticles has been developed for the synthesis of 2-substituted benzothiazoles from 2-iodoaniline, aromatic aldehydes, and thiourea (B124793). nanomaterchem.com This heterogeneous catalyst allows for the reaction to proceed in water under mild conditions and can be recycled multiple times without significant loss of activity. nanomaterchem.com
| Reaction Type | Catalyst / Reagents | Substrates | Key Features | Reference |
| Condensation | Cu(OAc)₂ / Et₃N | 2-Aminobenzenethiols, Nitriles | Mild conditions, high yields, broad functional group tolerance. | organic-chemistry.orgacs.orgnih.gov |
| C-H Activation/C-S Coupling | CuI / Base (e.g., Na₂CO₃) | Heterocycles, Thiols | Palladium-free, avoids organohalide reagents. | wpmucdn.com |
| Tandem Reaction | CuI (ppm levels) | 2-Iodoanilines, Isothiocyanates | Very low catalyst loadings (50 ppm), high turnover number. | lookchem.com |
| Three-Component Synthesis | Fe₃O₄-Serine-CuI | 2-Iodoaniline, Aldehydes, Thiourea | Heterogeneous, recyclable catalyst; reaction in water. | nanomaterchem.com |
Green Chemistry Approaches: Deep Eutectic Solvents and Sustainable Catalysis in Benzothiazole Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes by using safer solvents, renewable feedstocks, and energy-efficient methods. airo.co.inadelphi.edu The synthesis of benzothiazoles has been a fertile ground for the application of these concepts.
Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. rsc.orgresearchgate.net A choline (B1196258) chloride-based DES, [CholineCl][Imidazole]₂, has been shown to be an effective catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazoles under solvent-free conditions. rsc.org This method provides good yields and the catalyst can be reused, aligning with the principles of sustainable chemistry. rsc.orgresearchgate.net Using green solvents like ethanol or water can further enhance the environmental compatibility of benzothiazole synthesis. airo.co.in
Other green approaches focus on replacing hazardous reagents and catalysts. For example, samarium triflate has been used as a reusable acid catalyst for the condensation of o-amino(thio)phenols and aldehydes in an aqueous medium. organic-chemistry.org Metal-free catalytic systems are also gaining traction. Supramolecular nanoassemblies of a pyrazine (B50134) derivative have been used to catalyze the synthesis of a variety of benzothiazoles in excellent yields in a mixed aqueous media, avoiding the use of transition metals entirely. organic-chemistry.org
| Green Approach | Catalyst / Medium | Reactants | Conditions | Key Advantages | Reference |
| DES Catalysis | [CholineCl][Imidazole]₂ | 2-Aminothiophenol (B119425), Aldehyde, Sulfur | Solvent-free, conventional heating | Reusable catalyst, avoids toxic solvents. | rsc.orgresearchgate.net |
| Aqueous Medium | Samarium triflate | o-Amino(thio)phenols, Aldehydes | Aqueous medium, mild conditions | Reusable catalyst, use of water as solvent. | organic-chemistry.org |
| Metal-Free Catalysis | Pyrazine derivative nanoassemblies | Various substrates | Mixed aqueous media | Avoids transition metal catalysts. | organic-chemistry.org |
| Microwave-Assisted Synthesis | N/A | o-Aminothiophenol, Aldehyde | Ethanol, 80°C, 10 minutes | Reduced reaction times and energy consumption. | airo.co.in |
One-Pot and Multicomponent Synthesis Strategies for Substituted Benzothiazoles
One-pot and multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine several synthetic steps into a single operation, thereby reducing waste, time, and resource consumption. nanomaterchem.com These strategies are particularly well-suited for constructing complex heterocyclic scaffolds like substituted benzothiazoles. researchgate.net
A one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) provides a mild and efficient route to benzothiazoles. nih.gov This protocol facilitates the simultaneous formation of C-N and C-S bonds in good yields. nih.gov
Another powerful approach is the three-component reaction of o-iodoanilines, a sulfur source like potassium sulfide (B99878) (K₂S) or thiourea, and a carbon source. nanomaterchem.comorganic-chemistry.org For instance, using DMSO as a solvent, oxidant, and carbon source, o-iodoanilines can be converted to 2-unsubstituted benzothiazoles in a reaction with K₂S. organic-chemistry.org A copper-catalyzed three-component synthesis using 2-iodoaniline, aromatic aldehydes, and thiourea in water has also been reported, offering a green and efficient pathway to 2-arylbenzothiazoles. nanomaterchem.com
Chemoenzymatic one-pot MCRs represent a novel frontier, combining the selectivity of enzymes with the efficiency of multicomponent synthesis. Trypsin from porcine pancreas has been shown to catalyze the synthesis of thiazole (B1198619) derivatives with high yields under mild conditions, demonstrating the potential of biocatalysis in this field. mdpi.com
| Reaction Type | Reactants | Catalyst / Reagents | Key Features | Reference |
| Three-Component | Thiols, Oxalyl chloride, 2-Aminothiophenol | n-Tetrabutylammonium iodide (TBAI) | Mild conditions, simultaneous C-N and C-S bond formation. | nih.gov |
| Three-Component | o-Iodoanilines, K₂S, DMSO | None | DMSO acts as carbon source, solvent, and oxidant. | organic-chemistry.org |
| Three-Component | 2-Iodoaniline, Aldehydes, Thiourea | Fe₃O₄-Serine-CuI | Green synthesis in water with a recyclable catalyst. | nanomaterchem.com |
| Chemoenzymatic One-Pot | Secondary amines, Benzoyl isothiocyanate, Acetylenedicarboxylates | Trypsin from porcine pancreas (PPT) | Biocatalytic, mild conditions, high yields. | mdpi.com |
Mechanochemical Synthesis Advances in Benzothiazole Chemistry
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, is a powerful green chemistry tool that often reduces or eliminates the need for solvents. mdpi.com This technique has been successfully applied to the synthesis of benzothiazoles, offering advantages such as short reaction times, high yields, and cleaner reaction profiles. researchgate.net
An efficient and versatile mechanochemical route to 2-aryl benzothiazoles has been developed through the simple grinding of o-aminothiophenol with various aromatic aldehydes in a mortar and pestle. researchgate.net This catalyst-free method proceeds smoothly via condensation and subsequent cyclization, and notably, it often requires no work-up step. researchgate.net The applicability of this solvent-free approach extends to a wide range of aldehydes, including aliphatic and heterocyclic variants. mdpi.com
The use of a reusable catalyst, such as ZnO nanoparticles, can further enhance mechanochemical syntheses. In one study, 2-substituted benzothiazoles were obtained in high yields within 30 minutes at room temperature by grinding 2-aminothiophenol and various aldehydes in the presence of ZnO NPs. mdpi.com This method highlights the synergy between nanotechnology and mechanochemistry for sustainable synthesis. mdpi.com
| Method | Reactants | Catalyst | Conditions | Key Advantages | Reference |
| Mortar-Pestle Grinding | o-Aminothiophenol, Aromatic aldehydes | Catalyst-free | Room temperature, grinding | Solvent-free, no work-up, short reaction time. | researchgate.net |
| Ball Milling | 2-Aminothiophenol, Aldehydes | ZnO nanoparticles | Room temperature, milling | Solvent-free, reusable catalyst, gram-scale potential. | mdpi.com |
Reactivity and Mechanistic Investigations of 5 Bromo 2 Iodobenzothiazole Derivatives
Differentiated Reactivity of Halogen Substituents (Bromine vs. Iodine)
The synthetic utility of 5-bromo-2-iodobenzothiazole is largely defined by the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the C-2 position is weaker and more polarizable than the carbon-bromine (C-Br) bond at the C-5 position. This inherent difference in bond strength is a key factor governing the chemoselectivity of its reactions, particularly in transition-metal-catalyzed cross-coupling processes.
In reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the C-I bond is significantly more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) than the C-Br bond. This allows for selective functionalization at the C-2 position while leaving the bromine atom at C-5 untouched, available for subsequent transformations. This reactivity pattern is a cornerstone of its use as a building block in sequential, one-pot, or multi-step synthetic strategies. The general reactivity trend for halogens in such catalytic cycles is I > Br > Cl.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (Å) | General Reactivity in Cross-Coupling |
|---|---|---|---|
| C–I | ~228 | ~2.14 | Highest |
| C–Br | ~285 | ~1.94 | Intermediate |
| C–Cl | ~340 | ~1.77 | Lowest |
Note: Values are approximate for aryl halides and can vary based on the specific molecular structure.
This predictable selectivity makes this compound a valuable precursor for creating diverse molecular architectures where different substituents are required at the C-2 and C-5 positions.
Chemoselective and Regioselective Functionalization at C-2, C-4, and C-5 Positions
The distinct electronic and steric environment of each position on the this compound ring allows for highly controlled functionalization.
C-2 Position: The C-2 position is activated by the highly reactive iodine substituent. It is the primary site for chemoselective cross-coupling reactions. For instance, Sonogashira coupling can be performed with high selectivity at the C-I bond, enabling the introduction of various alkynyl groups. This step typically proceeds under mild conditions, preserving the C-Br bond for later functionalization.
C-5 Position: Once the C-2 position has been functionalized, the C-Br bond at the C-5 position can be targeted. This usually requires more forcing reaction conditions (e.g., different ligands, higher temperatures) in a subsequent cross-coupling reaction. This stepwise approach provides a reliable method for the synthesis of di-substituted benzothiazoles with different groups at the 2- and 5-positions.
C-4 Position: Functionalization at the C-4 position is less straightforward as it involves the activation of a C-H bond. Modern synthetic methods, such as directed metalation or transition-metal-catalyzed C-H activation, could potentially be employed. However, such reactions on this compound are not widely reported and would need to overcome challenges of regioselectivity in the presence of the two halogen atoms.
Table 2: Regioselective Functionalization Strategies
| Position | Halogen | Typical Reaction Type | Key Feature |
|---|---|---|---|
| C-2 | Iodine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | High reactivity of C-I bond allows for selective, mild functionalization. |
| C-5 | Bromine | Palladium-catalyzed cross-coupling | Lower reactivity of C-Br bond enables sequential functionalization after C-2. |
Exploration of Carbon-Halogen Bond Activation Mechanisms
The activation of the carbon-halogen bonds in this compound is central to its reactivity. In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle initiated by the oxidative addition of the C-X bond to a Pd(0) complex.
The rate of this oxidative addition step is highly dependent on the halogen, following the order C-I > C-Br > C-Cl. This preference is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. The mechanism proceeds via the formation of a Pd(II)-aryl intermediate. This intermediate then undergoes transmetalation with a coupling partner (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Alternative mechanisms can also be at play, depending on the reaction conditions and substrates. For instance, pathways involving single-electron transfer (SET) can lead to the formation of radical intermediates. However, for the typical cross-coupling reactions involving this substrate, the oxidative addition pathway is considered dominant.
Radical Reaction Pathways Initiated by Halogenated Benzothiazoles
While ionic pathways dominate its cross-coupling chemistry, halogenated benzothiazoles can also participate in radical reactions, often initiated by photochemical or thermal energy.
The C-I bond, being the weakest link in the this compound molecule, is susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light. This process can generate a benzothiazol-2-yl radical and an iodine radical. mdpi.comnih.gov The formation of such radical intermediates opens up reaction pathways distinct from the two-electron processes seen in polar and organometallic reactions. The C-Br bond is more stable and would require higher energy for cleavage.
The generation of acyl radicals through direct photoexcitation of benzothiazoline (B1199338) derivatives has been demonstrated, showcasing the potential of the benzothiazole (B30560) scaffold in photochemical applications. mdpi.com While specific studies on this compound are limited, the principles of photochemistry suggest that the C-I bond would be the primary site of radical generation. nih.gov
Once generated, the benzothiazol-2-yl radical can engage in various subsequent reactions, including intramolecular cyclizations if a suitable tethered radical acceptor is present. Radical cyclization is a powerful method for forming new rings in organic synthesis. For example, a radical generated at the C-2 position could, in a suitably designed substrate, add to a pendant alkene or alkyne, leading to complex fused heterocyclic systems.
While much of the literature focuses on the synthesis of the benzothiazole ring itself via radical cyclization of precursors like thiobenzamides or thioformanilides, the principle can be extended to functionalizing the pre-formed heterocycle. mdpi.com The key step in these syntheses is often the formation of a thiyl or aryl radical that subsequently cyclizes. mdpi.com
Comparative Reactivity with Related Halogenated Benzothiazoles (e.g., 2-Iodobenzothiazole (B74616), 2-Bromobenzothiazole)
The reactivity of this compound can be better understood by comparing it to its monosubstituted analogues.
2-Iodobenzothiazole: This compound exhibits high reactivity at the C-2 position in cross-coupling reactions, similar to the initial reactivity of this compound. However, it lacks the second reactive handle (the bromine atom), limiting its utility in sequential diversification. The electronic effect of the bromo substituent at C-5 in this compound is expected to be relatively small but could slightly modulate the reactivity at C-2 compared to the unsubstituted 2-iodobenzothiazole.
2-Bromobenzothiazole: This compound is less reactive than 2-iodobenzothiazole in standard cross-coupling reactions. It often requires more forcing conditions (higher temperatures, stronger bases, or more specialized catalyst systems) to achieve comparable yields. This difference underscores the advantage of using the iodo-substituted analogue for reactions where mild conditions are paramount.
Table 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
| Compound | Primary Reactive Site | Relative Reactivity | Comments |
|---|---|---|---|
| This compound | C-2 (Iodine) | High | Allows for selective reaction at C-2, followed by reaction at C-5. |
| 2-Iodobenzothiazole | C-2 (Iodine) | High | Lacks a second halogen for sequential functionalization. |
| 2-Bromobenzothiazole | C-2 (Bromine) | Moderate | Requires more forcing conditions compared to iodo-analogues. |
This comparative analysis highlights the strategic advantage of this compound, which combines the high reactivity of an aryl iodide with the potential for a second, distinct functionalization at the aryl bromide position.
Applications of 5 Bromo 2 Iodobenzothiazole in Advanced Organic Synthesis
Role as a Key Intermediate for the Synthesis of Complex Organic Molecules
The distinct reactivity of the carbon-iodine and carbon-bromine bonds in 5-bromo-2-iodobenzothiazole makes it an invaluable intermediate for the synthesis of intricate organic molecules. The greater lability of the C-I bond compared to the C-Br bond allows for selective functionalization at the 2-position of the benzothiazole (B30560) ring through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This initial transformation leaves the bromine atom at the 5-position intact for subsequent manipulations.
This sequential functionalization strategy is crucial for the construction of molecules with precisely defined substitution patterns. For instance, a Sonogashira coupling at the 2-position can introduce an alkyne moiety, which can then undergo further reactions, such as "click" chemistry, to attach other molecular fragments. nih.gov Subsequently, the bromine at the 5-position can be targeted for another cross-coupling reaction to introduce a different substituent, leading to the formation of highly functionalized and complex benzothiazole derivatives.
The ability to selectively address each halogenated position provides a modular approach to building molecular complexity, making this compound a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds. nbinno.com
Modular Synthesis of Polysubstituted Benzothiazole Scaffolds
The differential reactivity of the two halogen atoms in this compound is the cornerstone of its application in the modular synthesis of polysubstituted benzothiazole scaffolds. researchgate.net This modularity allows for the systematic variation of substituents at both the 2- and 5-positions, enabling the creation of diverse chemical libraries for drug discovery and materials science research.
A typical synthetic sequence involves the initial palladium-catalyzed cross-coupling reaction at the more reactive 2-iodo position. This can be followed by a second, distinct cross-coupling reaction at the 5-bromo position. This stepwise approach provides access to a wide array of 2,5-disubstituted benzothiazoles with tailored electronic and steric properties.
| Reaction Type | Position | Typical Reagents | Resulting Moiety |
| Suzuki Coupling | 2 or 5 | Aryl or heteroaryl boronic acids/esters | Aryl or heteroaryl group |
| Sonogashira Coupling | 2 | Terminal alkynes | Alkynyl group |
| Heck Coupling | 2 or 5 | Alkenes | Alkenyl group |
| Buchwald-Hartwig Amination | 2 or 5 | Amines | Amino group |
This strategic and controlled introduction of different functional groups is a powerful tool for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the properties of functional materials.
Precursor in the Development of Functional Materials
The benzothiazole core is a well-known fluorophore, and its derivatives are widely used in the development of functional materials with specific optical and electronic properties. This compound serves as a key precursor in the synthesis of such materials, enabling the precise installation of functionalities that modulate their performance.
This compound is a valuable starting material for the synthesis of fluorogenic dyes, which are non-fluorescent molecules that become fluorescent upon reacting with a specific target. This "turn-on" fluorescence is highly desirable for bioimaging applications as it minimizes background signal and enhances detection sensitivity.
A common strategy involves the conversion of the 2-iodo group into an electron-deficient alkyne. nih.gov This alkyne-functionalized benzothiazole is typically non-fluorescent. However, upon undergoing a "click" reaction, such as a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, with an azide-containing molecule, a highly fluorescent triazole-benzothiazole conjugate is formed. nih.gov This approach has been successfully employed to develop probes for labeling nucleic acids and proteins in living cells. nih.gov
The introduction of heavy atoms like bromine and iodine into organic molecules can enhance their phosphorescent properties by promoting intersystem crossing. beilstein-journals.org This makes this compound an attractive building block for the design of novel luminescent and optoelectronic materials.
By strategically incorporating this building block into larger conjugated systems, researchers can develop materials with tailored emission properties for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. researchgate.net The ability to functionalize both the 2- and 5-positions allows for the fine-tuning of the material's electronic structure, influencing its absorption, emission, and charge transport characteristics.
Orthogonal Functionalization Strategies for Diverse Chemical Libraries
The concept of orthogonal functionalization is central to the efficient construction of diverse chemical libraries. This compound is an excellent example of a scaffold that enables such strategies. researchgate.net The term "orthogonal" refers to the ability to selectively react one functional group in the presence of another, without interference.
In the case of this compound, the significant difference in reactivity between the C-I and C-Br bonds under palladium-catalyzed conditions allows for a highly selective and stepwise functionalization. This orthogonality provides a robust platform for generating a multitude of analogs from a single, readily accessible starting material.
The following table summarizes the typical orthogonal reaction sequence:
| Step | Reactive Site | Reaction | Example Reagent |
| 1 | 2-Iodo | Suzuki Coupling | Phenylboronic acid |
| 2 | 5-Bromo | Sonogashira Coupling | Ethynyltrimethylsilane |
This powerful synthetic strategy accelerates the drug discovery process by enabling the rapid generation of a wide range of structurally diverse molecules for biological screening. It also facilitates the development of new materials by allowing for the systematic variation of their chemical composition and properties.
Molecular Design and in Vitro Biological Research Pertaining to 5 Bromo 2 Iodobenzothiazole Derivatives
Structure-Activity Relationship (SAR) Studies for Halogenated Benzothiazole (B30560) Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For halogenated benzothiazole analogs, SAR analyses have revealed critical insights into the role of substituent placement and nature.
The position and type of halogen on the benzothiazole ring are crucial determinants of activity. benthamscience.com Studies on various benzothiazole derivatives have shown that lipophilic substituents at the 5-position often correlate with enhanced cytotoxicity. nih.gov For instance, in a series of benzothiazole-phenyl analogs designed as enzyme inhibitors, the placement of chloro- or bromo- groups in the ortho position of an attached aromatic ring was found to be essential for achieving low nanomolar inhibition potencies. nih.gov Conversely, modifications at the meta and para positions with the same halogen groups led to a significant loss of inhibitory potency against certain enzymes like fatty acid amide hydrolase (FAAH). nih.gov
In Vitro Biological Activity Profiling
Halogenated benzothiazole derivatives have been extensively investigated for their antimicrobial properties. mdpi.com The presence of the thiazole (B1198619) ring is a key pharmacophore that contributes to this activity. researchgate.net Schiff bases derived from 5-bromothiazole (B1268178) have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com
In one study, a Ni(II) complex with a ligand derived from (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol showed potent activity against a panel of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 µg/mL, outperforming the standard antibiotic Streptomycin in some cases. mdpi.com Other research on different benzothiazole derivatives has reported MIC values against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with activities ranging from moderate to potent. nih.govnih.gov For instance, certain pyrazolyl benzothiazole derivatives have shown promising antibacterial and antifungal potential. researchgate.net The antifungal activity of benzothiazole compounds has also been noted, with some derivatives showing good activity against fungi like Candida albicans. mdpi.com
Table 1: Selected In Vitro Antimicrobial Activity of Benzothiazole Derivatives This table is interactive. You can sort the columns by clicking on the headers.
| Compound Class | Test Organism | MIC (µg/mL) | Source |
|---|---|---|---|
| Ni(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | Staphylococcus aureus ATCC 25923 | 1.95 | mdpi.com |
| Ni(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | Escherichia coli ATCC 25922 | 3.9 | mdpi.com |
| Ni(II) complex of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | Pseudomonas aeruginosa ATCC 27853 | 7.81 | mdpi.com |
| Benzothiazolylthiazolidin-4-one Derivative (Compound 8) | Escherichia coli (non-resistant) | 200-300 | nih.gov |
| Benzothiazole Derivative (Compound 16c) | Staphylococcus aureus | 0.025 mM | nih.gov |
The antiproliferative activity of benzothiazole derivatives against various cancer cell lines is well-documented. nih.govnih.govnih.gov The presence of a bromo substituent, particularly at the 5-position of a heterocyclic core, has been associated with significant cytotoxic and antiproliferative effects. nih.govwaocp.orgmdpi.com
For example, a study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which features a 5-bromoindole (B119039) core, demonstrated significant antiproliferative activity against the A549 lung cancer cell line with an IC50 value of 14.4 µg/mL. waocp.org It also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) with an IC50 of 5.6 µg/mL, suggesting anti-angiogenic potential. waocp.org Other studies have synthesized novel benzothiazole derivatives and evaluated their anticancer activity against panels of human tumor cell lines, with some compounds showing interesting activity profiles. nih.govresearchgate.net Derivatives of 5-bromo-3-hydrazonoindolin-2-ones have shown potent activity against the MCF-7 breast cancer cell line, with IC50 values as low as 2.93 µM. mdpi.com The mechanism of action for some of these compounds involves the induction of apoptosis. mdpi.com
Table 2: Selected In Vitro Antiproliferative Activity of Bromo-Substituted Heterocyclic Compounds This table is interactive. You can sort the columns by clicking on the headers.
| Compound | Cell Line | IC50 | Source |
|---|---|---|---|
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | 14.4 µg/mL | waocp.org |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL | waocp.org |
| 1-benzyl-5-bromo-3-((4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (Compound 7d) | MCF-7 (Breast Cancer) | 2.93 µM | mdpi.com |
| 1-benzyl-5-bromo-3-((4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (Compound 7c) | MCF-7 (Breast Cancer) | 7.17 µM | mdpi.com |
Benzothiazole derivatives are known to interact with various enzymes, acting as inhibitors that can modulate key biological pathways. nih.gov While specific studies targeting 5-Bromo-2-iodobenzothiazole with thymidylate synthase or amyloid beta fibrils are not prominent, research on related halogenated structures reveals a broad capacity for enzyme inhibition.
Halogenated 5-bromothiazole compounds have been shown to be potential inhibitors of monoacylglycerol lipase (B570770) (MAGL). researchgate.net Furthermore, a series of benzothiazole-phenyl analogs were developed as potent dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), with SAR studies indicating that ortho-halogen substitution was critical for low nanomolar potency. nih.gov Other research has identified terbenzimidazoles, which share structural similarities, including 5-bromo substituents, as potent poisons of topoisomerase I, an essential enzyme for maintaining DNA structure. nih.gov Additionally, certain benzothiazole derivatives have been investigated as inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme, a target for antimicrobial agents. nih.gov These examples highlight the versatility of the halogenated benzothiazole scaffold in targeting diverse enzymatic systems.
The antioxidant potential of benzothiazole derivatives has been a subject of interest in medicinal chemistry. pcbiochemres.com Antioxidants can neutralize harmful free radicals, mitigating oxidative stress implicated in numerous diseases. iosrjournals.org The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry provides powerful tools for understanding the properties and interactions of molecules at an atomic level, aiding in rational drug design. escholarship.orgnih.gov Methods like Density Functional Theory (DFT) are used to investigate the stable geometry, vibrational characteristics, and electronic properties of molecules like 5-Bromosalicylaldehyde, a related precursor. nih.gov Such calculations help in understanding the connection between molecular structure and biological activity. nih.gov
Molecular docking is another crucial computational technique used to predict how a ligand (such as a benzothiazole derivative) binds to the active site of a protein or enzyme. nih.gov For example, docking studies have been used to predict that the inhibition of enzymes like LD-carboxypeptidase could be a possible mechanism for the antibacterial activity of certain benzothiazolylthiazolidin-4-ones. nih.gov Similarly, docking has been employed to study the binding of benzothiazole derivatives to the DHPS enzyme, helping to rationalize their antimicrobial activity. nih.gov These in silico approaches allow for the screening of virtual libraries of compounds and provide insights into potential biological targets, guiding the synthesis and experimental evaluation of new derivatives. escholarship.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets in order to understand the structural basis of their interaction.
In the context of benzothiazole derivatives, molecular docking studies have been instrumental in elucidating key ligand-target interactions. For instance, studies on (benzothiazole-2-yl) acetonitrile (B52724) derivatives as inhibitors of c-Jun N-terminal kinase-3 (JNK3) revealed that these ligands bind in the ATP pocket of the enzyme. A crucial interaction for selectivity was identified as a hydrogen bond with the amino acid residue GLN155. This highlights the importance of specific hydrogen bonding in the activity of benzothiazole-based inhibitors.
Similarly, docking studies of other halogenated heterocyclic compounds, such as 5-bromoindole derivatives, have provided insights that are applicable to the study of this compound. Docking of 5-bromoindole hydrazone derivatives into the VEGFR-2 tyrosine kinase domain showed significant binding energies and specific interactions. The 5-bromo-1H-indole-2-carbohydrazide moiety was observed to form multiple pi-alkyl interactions and a critical hydrogen bond with the ASP1046 residue in the kinase's active site. These findings underscore the potential of the bromo-substituted heterocyclic core to anchor ligands within a target's binding site through a combination of hydrophobic and hydrogen-bonding interactions.
The table below summarizes representative findings from molecular docking studies on related benzothiazole and bromo-substituted heterocyclic derivatives, illustrating the types of interactions that could be anticipated for derivatives of this compound.
| Derivative Class | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Type of Interactions |
| (Benzothiazole-2-yl) acetonitrile | JNK3 | GLN155 | Not specified | Hydrogen bond |
| 5-Bromoindole hydrazone | VEGFR-2 TK | ASP1046, LEU889, ILE888 | -8.76 | Hydrogen bond, Pi-alkyl interactions |
| 5-Bromoindole carbothioamide | EGFR TK | Not specified | Not specified | Strong binding energies observed |
| Benzothiazole Analogues | Bacterial Species Targets | VAL28, VAL613, ARG32, ARG885 | -6.77 to -9.72 | Interactions with crucial amino acids |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. These models use statistical methods to derive equations that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For benzothiazole derivatives, various QSAR studies have been successfully conducted to model their biological properties, such as anticancer and antimicrobial activities. Three-dimensional QSAR (3D-QSAR) models, including Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA), were developed for (benzothiazole-2-yl) acetonitrile derivatives as JNK3 inhibitors. These models showed good statistical significance, with conventional r² values of 0.849 for MFA and 0.766 for RSA, and cross-validated r(cv)² values of 0.616 and 0.605, respectively.
Group-based QSAR (GQSAR), a method that correlates the contribution of substituents with biological activity, has been applied to a dataset of 41 benzothiazole derivatives to develop potent anticancer compounds. The GQSAR analysis revealed that the presence of hydrophobic groups on one fragment of the molecule would potentiate anticancer activity. A developed GQSAR model showed strong predictive capability with an r² of 0.81, a q² of 0.75, and a pred_r² of 0.70.
Furthermore, QSAR models for the antiproliferative activity of benzazoles against T-cell lymphoma cells have elucidated the importance of specific molecular descriptors. These studies demonstrated that the biological activity depends on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of substituents at position 6 of the benzazole ring.
The following table presents a summary of various QSAR models developed for benzothiazole derivatives.
| QSAR Model Type | Biological Activity | Key Statistical Parameters | Important Descriptors |
| 3D-QSAR (MFA) | JNK3 Inhibition | r² = 0.849, r(cv)² = 0.616 | Molecular fields (steric and electrostatic) |
| 3D-QSAR (RSA) | JNK3 Inhibition | r² = 0.766, r(cv)² = 0.605 | Receptor surface properties |
| GQSAR | Anticancer | r² = 0.81, q² = 0.75, pred_r² = 0.70 | Hydrophobicity, Chain Count |
| 2D-QSAR | Antiproliferative (HuT78 cells) | Not specified | Topological, Atomic Mass Distribution, Polarizability, van der Waals volumes |
| MLR-based QSAR | Antibacterial | Not specified | E1p, SpMin6 Bhs, ATSC5v, VP-1 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
De Novo Design Principles for Benzothiazole-Based Bioactive Agents
De novo design involves the creation of novel molecular structures based on the structural information of the biological target. The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a core for ligands targeting a wide variety of biological receptors. Its planar, bicyclic nature allows it to engage in diverse interactions with biological targets, and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The rational design of novel bioactive agents based on the benzothiazole framework, such as derivatives of this compound, relies on several key principles derived from extensive structure-activity relationship (SAR) studies:
Scaffold Versatility : The benzothiazole ring system is a versatile template that can be chemically modified at multiple positions to modulate biological activity and selectivity. The fusion of a benzene (B151609) ring with a thiazole ring creates a unique electronic and structural motif capable of interacting with numerous enzymes and receptors.
Substitution and Functionalization : The biological profile of benzothiazole derivatives can be significantly altered by introducing various substituents. For example, the incorporation of halogen atoms, like the bromo and iodo groups in this compound, can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving cell permeability. SAR studies have shown that substitutions at the 2, 5, and 6-positions of the benzothiazole ring are particularly important for tuning activity.
Linker Chemistry : The introduction of different linkers and functional groups, such as hydrazone (-NHN=CH-) or acyl-hydrazone moieties, can lead to the development of highly potent and selective agents. These linkers can provide conformational flexibility and establish additional interaction points with the target protein.
Bioisosteric Replacement : Principles of bioisosteric replacement can be applied to optimize properties. For example, replacing a phenyl group with a different aromatic or heteroaromatic ring can alter the compound's potency, selectivity, and pharmacokinetic profile.
Target-Specific Design : Design strategies are often tailored to a specific biological target. For inhibitors of monoamine oxidase B (MAO-B), for instance, the design incorporates a benzothiazole core with a hydrazone moiety, as both are known to contribute to selective inhibition. For anticancer agents, modifications are often aimed at enhancing interactions with the ATP-binding sites of kinases.
By integrating these principles with computational tools like molecular docking and QSAR, medicinal chemists can rationally design novel this compound derivatives with improved therapeutic potential.
Advanced Characterization Methodologies for 5 Bromo 2 Iodobenzothiazole and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for determining the molecular structure of 5-Bromo-2-iodobenzothiazole. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the position of each atom.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring portion of the benzothiazole (B30560) core. Due to the deshielding effects of the electronegative bromine and the fused thiazole (B1198619) ring, these protons would appear as multiplets at specific chemical shifts.
¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals, one for each carbon atom in the benzothiazole ring system. The carbon atom directly bonded to the iodine (C2) would be significantly shifted, while the carbon bonded to bromine (C5) would also show a characteristic shift. rsc.org Spectroscopic data from the parent compound, 2-iodobenzothiazole (B74616), shows characteristic peaks in the ¹³C NMR spectrum at δ = 105.9, 120.5, 122.6, 125.7, 126.4, 139.2, and 154.2 ppm. rsc.org
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H4 | ~8.1 - 8.3 | d |
| H6 | ~7.5 - 7.7 | dd |
| H7 | ~7.9 - 8.1 | d |
| C2 | ~105 - 110 | s |
| C4 | ~125 - 130 | s |
| C5 | ~118 - 122 | s |
| C6 | ~128 - 132 | s |
| C7 | ~123 - 127 | s |
| C3a (bridgehead) | ~152 - 155 | s |
| C7a (bridgehead) | ~138 - 142 | s |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₃BrINS), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I) would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification. researchgate.net Fragmentation patterns, often resulting from the loss of iodine or bromine atoms, provide further structural clues. uni-saarland.delibretexts.org
Expected Mass Spectrometry Data for this compound
| Property | Expected Value |
|---|---|
| Molecular Formula | C₇H₃BrINS |
| Monoisotopic Mass | 338.8295 u |
| [M+H]⁺ for ⁷⁹Br | 339.8373 m/z |
| [M+H]⁺ for ⁸¹Br | 341.8353 m/z |
| Key Fragmentation Ions | [M-I]⁺, [M-Br]⁺, [C₇H₃NS]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The spectrum of this compound would display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the benzothiazole ring system. Additionally, vibrations corresponding to the C-S, C=N, C-Br, and C-I bonds would be present in the fingerprint region, providing corroborative evidence for the compound's structure.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |
| ~1550 | C=N Stretch (Thiazole) | Medium |
| 900 - 690 | Aromatic C-H Bend | Strong |
| 700 - 600 | C-S Stretch | Medium-Weak |
| 600 - 500 | C-Br Stretch | Medium-Strong |
| ~500 | C-I Stretch | Medium-Strong |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique used for the quantitative analysis and purification of compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for assessing the purity of this compound. jyoungpharm.orgiaea.org This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by integrating the peak area of the compound in the chromatogram, detected by a UV detector. Developing a validated HPLC method is crucial for quality control. iaea.org
Typical RP-HPLC Parameters
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Temperature | Ambient or controlled (e.g., 25°C) |
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method used for monitoring the progress of chemical reactions and for the preliminary assessment of purity. researchgate.netrsc.org For this compound, a sample is spotted onto a silica (B1680970) gel plate (stationary phase) and developed with an appropriate solvent system (mobile phase), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). sigmaaldrich.com The compound's retention factor (Rf) value is a characteristic property under specific conditions and can be used for identification purposes. Visualization is typically achieved under UV light. rsc.org
Typical TLC Parameters
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1) |
| Visualization | UV lamp (254 nm) |
| Application | Reaction monitoring, purity check, solvent system selection |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.
While the specific crystal structure of this compound is not publicly available, analysis of closely related benzothiazole derivatives provides significant insight into the expected structural features. iucr.org For instance, X-ray studies on other brominated benzothiazoles reveal that the benzothiazole ring system is essentially planar. iucr.org The crystal packing is often governed by intermolecular interactions such as π–π stacking between the aromatic rings. iucr.org
The introduction of both a bromine and a large, polarizable iodine atom onto the benzothiazole scaffold would likely influence the crystal packing through halogen bonding—a specific type of non-covalent interaction that can direct the supramolecular assembly. Determining the crystal structure of this compound would provide unambiguous confirmation of its molecular geometry and reveal the specific intermolecular forces that dictate its solid-state architecture.
Representative Crystallographic Data for a Related Benzothiazole Derivative
| Parameter | Example Value (from a related structure) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Bond Lengths (Å) | C-S: ~1.75, C=N: ~1.29, C-Br: ~1.90 |
| Key Bond Angles (°) | Angles within the rings are ~120° |
| Intermolecular Interactions | π–π stacking, Halogen bonding, C-H···N interactions |
Future Research Directions and Emerging Trends in Polyhalogenated Benzothiazole Chemistry
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of halogenated benzothiazoles often involves harsh reagents and generates significant chemical waste. acs.orgdntb.gov.ua Future research is increasingly directed towards the development of greener and more sustainable synthetic methodologies. For 5-Bromo-2-iodobenzothiazole, this involves exploring catalytic C-H activation and functionalization strategies that avoid the pre-functionalization of starting materials. acs.org The use of earth-abundant metal catalysts and the development of one-pot, multi-component reactions are key areas of focus. nih.gov
Furthermore, flow chemistry and microwave-assisted synthesis are emerging as powerful tools to enhance reaction efficiency, reduce reaction times, and improve safety profiles. mdpi.com The application of these technologies to the synthesis of this compound could lead to more scalable and environmentally benign production processes. Another promising avenue is the use of electrochemical methods for the introduction of halogen atoms, which can offer high selectivity and avoid the use of toxic halogenating agents. mdpi.com
Integration into Advanced Material Science Applications
The presence of both bromine and iodine atoms on the benzothiazole (B30560) core of this compound offers unique opportunities for the design of advanced organic materials. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective cross-coupling reactions, enabling the construction of complex π-conjugated systems. acs.orgnih.gov These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). jmbfs.orglookchem.com
Future research will likely focus on synthesizing novel donor-acceptor polymers and small molecules derived from this compound. The heavy atom effect introduced by bromine and iodine can also be exploited to enhance intersystem crossing and promote phosphorescence, making these derivatives promising candidates for organic light-emitting diodes (OLEDs). The exploration of their liquid crystalline and self-assembly properties could also lead to the development of new sensors and stimuli-responsive materials.
Rational Design of Next-Generation Bioactive Scaffolds with Enhanced Selectivity
The benzothiazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds. nih.govlookchem.com The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The bromine atom at the 5-position and the iodine atom at the 2-position of this compound provide distinct opportunities for interaction with biological targets through halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design.
Future research in this area will involve the rational design and synthesis of libraries of this compound derivatives for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The differential reactivity of the two halogen atoms allows for the facile introduction of diverse functionalities, enabling the optimization of potency and selectivity. Structure-based drug design and computational modeling will be instrumental in guiding the synthesis of next-generation bioactive scaffolds with improved efficacy and reduced off-target effects.
Exploration of New Reactivity Modes and Catalytic Transformations
The distinct electronic environments and bond strengths of the C-I and C-Br bonds in this compound make it an ideal substrate for exploring new reactivity modes and catalytic transformations. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position. acs.org Subsequent manipulation of the C-Br bond at the 5-position can then be achieved under different reaction conditions.
Future research will focus on expanding the scope of catalytic transformations at both halogenated positions. This includes exploring novel coupling partners in Suzuki, Stille, Sonogashira, and Heck reactions to introduce a wide array of substituents. sci-hub.se Furthermore, the development of catalytic systems that can selectively activate the C-Br bond in the presence of the C-I bond would open up new synthetic pathways. The investigation of photoredox catalysis and other radical-based transformations of this compound is also a promising area for discovering unprecedented reactivity and constructing novel molecular architectures. The application of this scaffold in the synthesis of novel heterocyclic systems through transition-metal-catalyzed annulation reactions is another exciting avenue for future exploration. sciopen.com
Q & A
Q. Basic
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact.
- Store under argon at 4°C in amber vials to prevent photodegradation.
- Dispose via halogenated waste streams, adhering to EPA guidelines .
How does solvent choice influence the regioselectivity of lithiation reactions?
Advanced
In THF, LDA selectively deprotonates the C-4 position of the benzothiazole ring, while hexane/EtO mixtures favor C-7 lithiation. Quenching with electrophiles (e.g., DMF) yields aldehydes or ketones at specific sites .
Can retrosynthetic algorithms design novel derivatives of this compound?
Advanced
AI tools (e.g., Pistachio, Reaxys) propose one-step syntheses by analyzing reaction databases. For example, coupling with boronic acids via Suzuki-Miyaura is prioritized due to high predictive success rates (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
